molecular formula C18H17BrN4O3S B11972181 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972181
M. Wt: 449.3 g/mol
InChI Key: PKUQKCVTDGGXNH-KEBDBYFISA-N
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Description

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a bromophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the final triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Phenyl-substituted triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-bromophenyl group may confer different properties compared to the 3- or 4-bromophenyl analogs, potentially leading to unique applications and effects .

Properties

Molecular Formula

C18H17BrN4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17BrN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(27)23(17)20-10-11-6-4-5-7-13(11)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

PKUQKCVTDGGXNH-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=C3Br

Origin of Product

United States

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